

BPI-9016M: Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

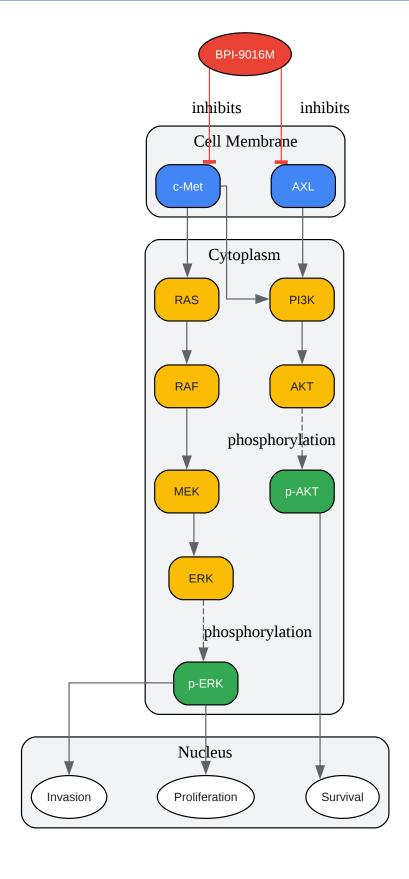
Introduction

BPI-9016M is a potent and orally active small-molecule inhibitor that dually targets c-Met (hepatocyte growth factor receptor, HGFR) and AXL receptor tyrosine kinases.[1][2][3] The aberrant activation of c-Met and AXL signaling pathways is a crucial factor in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[4][5] These pathways are implicated in tumor cell proliferation, survival, migration, and invasion.[1][5] BPI-9016M effectively disrupts these oncogenic signaling cascades, leading to the suppression of tumor growth.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor cell growth, particularly in cancers with high c-Met expression.[3][5] This document provides detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of BPI-9016M.

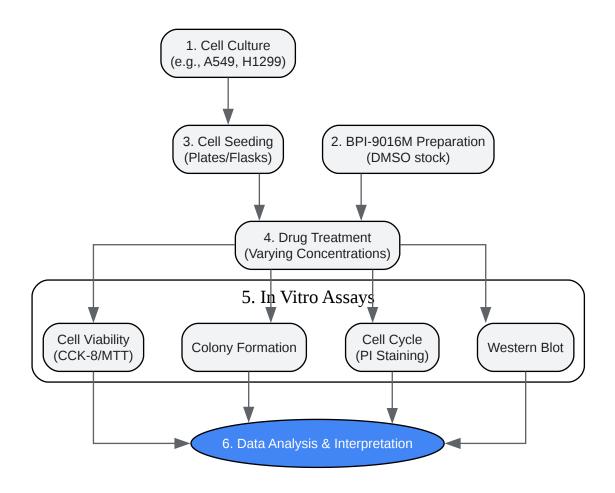
Mechanism of Action

BPI-9016M exerts its anti-tumor effects by binding to and inhibiting the kinase activity of both c-Met and AXL.[1] This dual inhibition disrupts the downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[2][6] By blocking these pathways, **BPI-9016M** can induce cell cycle arrest and apoptosis.[2][4]









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